N-(pyridin-2-ylmethyl)acetamide
Overview
Description
N-(pyridin-2-ylmethyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring attached to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(pyridin-2-ylmethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Another method involves the oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in decane. This method is advantageous as it avoids the use of metal catalysts and operates under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(pyridin-2-ylmethyl)amine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(pyridin-2-ylmethyl)acetamide has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, facilitating various catalytic processes. Additionally, the amide group can form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-3-ylmethyl)acetamide
- N-(pyridin-4-ylmethyl)acetamide
- N-(pyridin-2-ylmethyl)amine
Uniqueness
N-(pyridin-2-ylmethyl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and binding characteristics compared to its isomers, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(11)10-6-8-4-2-3-5-9-8/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOHAEBNFWGQCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408160 | |
Record name | N-(pyridin-2-ylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58481-18-8 | |
Record name | N-(pyridin-2-ylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can N-(pyridin-2-ylmethyl)acetamide act as a ligand in metal complex formation, and what are the potential applications of these complexes?
A: Yes, this compound can act as a ligand in metal complex formation. [, ] The research indicates that it can form complexes with various divalent metal ions like cobalt, nickel, copper, zinc, cadmium, and mercury, as well as trivalent chromium ions. [] These complexes have shown potential as antimicrobial agents against bacteria like Staphylococcus aureus and E. coli. [] Further research explored its use as a precursor for synthesizing palladium(II) complexes with tridentate ligands. These palladium complexes, incorporating N-heterocyclic carbene, amidate, and pyridine donor moieties, have shown potential as anticancer agents. []
Q2: How does the coordination mode of this compound in palladium complexes affect their stability and potential applications?
A: this compound can coordinate to palladium in either a "normal" or "abnormal" N-heterocyclic carbene (NHC) binding mode. [] Theoretical calculations suggest that the palladium complex with "normal" NHC coordination exhibits greater thermal stability compared to the isomeric complex with "abnormal" NHC binding. [] This difference in stability could impact the complexes' activity and effectiveness as potential anticancer agents, making the "normal" NHC coordination mode more desirable for further development.
Q3: What spectroscopic techniques are useful for characterizing this compound and its metal complexes?
A: Various spectroscopic techniques have proven valuable for characterizing this compound and its metal complexes. These include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR provide structural information about the ligand itself. []* Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and analyze the coordination of the ligand to metal ions within the complexes. []* Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy provides insights into the electronic structure and geometry of the metal complexes. []
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